molecular formula C14H16N2O3 B11855181 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene CAS No. 62260-78-0

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene

Cat. No.: B11855181
CAS No.: 62260-78-0
M. Wt: 260.29 g/mol
InChI Key: QWTRJVCHAILMIR-UHFFFAOYSA-N
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Description

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene is a spirocyclic compound characterized by a fused oxazaspiro framework with nitro and phenyl substituents at positions 3 and 4, respectively. These compounds are typically synthesized via cycloaddition or multistep heterocyclization reactions, with structural validation relying on spectroscopic techniques like IR, NMR, and MS .

Properties

CAS No.

62260-78-0

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene

InChI

InChI=1S/C14H16N2O3/c17-16(18)13-12(11-7-3-1-4-8-11)15-19-14(13)9-5-2-6-10-14/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

QWTRJVCHAILMIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C(=NO2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene typically involves a multi-step process. One common route starts with the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate oxirane to yield the spirocyclic structure. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitro group, which can be sensitive to heat and shock .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Amino-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene.

    Substitution: Various substituted derivatives on the phenyl ring.

    Cyclization: More complex spirocyclic compounds.

Mechanism of Action

The mechanism by which 4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of PTP1B, the compound binds to the active site of the enzyme, preventing it from dephosphorylating its substrates. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of spiroheterocycles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Heteroatom Arrangement : Compounds with additional heteroatoms (e.g., 1-oxa-2,4,8-triazaspiro systems) exhibit distinct conformational properties and solubility profiles .
  • Stereochemical Complexity : Fluorinated derivatives (e.g., 10-fluoro-2-(4-nitrophenyl)) demonstrate high enantiomeric excess (97% ee), critical for chiral drug development .

Key Findings :

  • Enzyme Inhibition : The 3-aryl-1-oxa-2,8-diazaspiro derivatives show moderate PTP1B inhibitory activity, positioning them as leads for antidiabetic agents .
  • Antimicrobial Potential: Nitrilimine-containing spirocycles exhibit broad-spectrum activity, suggesting the nitro group may enhance microbial targeting .

Biological Activity

4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene (CAS Number: 62260-78-0) is a compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The chemical formula of this compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3}, with a molecular weight of 260.288 g/mol. It features a nitro group, which is often associated with various biological activities including antimicrobial and anticancer properties.

PropertyValue
CAS Number62260-78-0
Molecular FormulaC14H16N2O3
Molecular Weight260.288 g/mol
LogP2.72790
PSA67.41000

Biological Activity Overview

Research indicates that nitro-containing compounds, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Nitro compounds have been shown to possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Studies suggest that such compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the nitro group can enhance anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several nitro compounds, including derivatives similar to this compound, against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity .

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that 4-nitro derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. Mechanistically, these compounds were found to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and DNA fragmentation .

Case Study 3: Anti-inflammatory Properties

Research highlighted the anti-inflammatory potential of nitro compounds in models of acute inflammation. The compounds were shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models compared to controls .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of spiro compounds like this compound. Modifications on the phenyl ring or variations in the nitro group position can lead to enhanced potency or selectivity against specific biological targets.

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